molecular formula C23H22INO4S2 B11675890 (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11675890
M. Wt: 567.5 g/mol
InChI Key: BJVJEZMQAYJMJM-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone core with an appropriate benzaldehyde derivative.

    Functionalization of the aromatic ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Sodium azide, dimethylformamide, and heating.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit enzymes involved in various biological pathways, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to its anti-inflammatory properties.

Comparison with Similar Compounds

(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of functional groups in This compound

Properties

Molecular Formula

C23H22INO4S2

Molecular Weight

567.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22INO4S2/c1-4-9-25-22(26)20(31-23(25)30)14-16-12-17(24)21(19(13-16)27-3)29-11-10-28-18-8-6-5-7-15(18)2/h4-8,12-14H,1,9-11H2,2-3H3/b20-14-

InChI Key

BJVJEZMQAYJMJM-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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